molecular formula C2Br6 B014528 Hexabromoethane CAS No. 594-73-0

Hexabromoethane

Cat. No.: B014528
CAS No.: 594-73-0
M. Wt: 503.4 g/mol
InChI Key: POJPQMDDRCILHJ-UHFFFAOYSA-N
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Description

Hexabromoethane, also known as this compound, is a useful research compound. Its molecular formula is C2Br6 and its molecular weight is 503.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Autoignition and Fuel Octane Rating : Hexabromoethane has been studied in the context of autoignition of hexane isomers under motored engine conditions. This research is crucial for understanding engine knock and fuel octane sensitivity, aiding in the comprehension of fuel octane rating factors (Curran et al., 1995).

  • Infrared Spectroscopy and Molecular Symmetry : Research on this compound's equilibrium configuration (point group D3d) contributes to understanding the infrared spectrum selection rules for molecules with symmetries D3h, D′3h, or D3d. This is significant for spectroscopy and molecular structure analysis (Hamilton & Cleveland, 1944).

  • Molecular Encapsulation and Catalysis : Hexameric resorcin[4]arenes and pyrogallol[4]arenes, related to this compound, show promise in understanding molecular behavior in confined spaces. This has potential applications in catalysis and molecular transport (Avram et al., 2011).

  • Polyurethane Coating Modification : Hexakis(2,3-epoxypropyl)cyclotriphosphazene, a compound related to this compound, has been used to modify polyurethane coatings. This modification increases thermal stability, flame retardancy, and hardness, while also impacting water contact angle and gloss (Byczyński et al., 2017).

  • Phase Transition Studies : Solid this compound's phase transition point has been identified at 177°C. The research indicates that the geometrical properties of the molecules mainly influence this transition, more than halogen substitution (Koide et al., 1974).

  • Supramolecular Interactions : Studies on the interactions between this compound and cyclopentadienyl ruthenium bromides reveal that significant interactions are not from close van der Waals contacts but rather from distant interactions between unsymmetrical electron distributions. This is crucial for understanding supramolecular chemistry (Fuller et al., 2012).

  • Environmental Fate and Toxicology : Hexabromocyclododecane, a compound related to this compound, is a persistent and widespread brominated flame retardant. Current research suggests potential health effects, but further research is needed for accurate regulatory decision-making (Marvin et al., 2011).

Mechanism of Action

C2Br6C_2Br_6C2​Br6​

. It is a yellowish-white crystalline solid that has been used in various applications. However, its mechanism of action is not well-studied and the information available is limited. Here is what we know so far:

Mode of Action

Hexabromoethane decomposes upon heating to form tetrabromoethylene . Like many other halocarbons, it also decomposes when exposed to radiation

Biochemical Analysis

Biochemical Properties

It is known that Hexabromoethane decomposes upon heating, suggesting that it may undergo similar reactions in biochemical systems

Molecular Mechanism

It is known to decompose to tetrabromoethylene upon heating , suggesting that it may undergo similar reactions at the molecular level in biological systems

Temporal Effects in Laboratory Settings

It is known that this compound decomposes upon heating , suggesting that its effects may change over time due to this decomposition. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Properties

IUPAC Name

1,1,1,2,2,2-hexabromoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br6/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJPQMDDRCILHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)(Br)Br)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208128
Record name Hexabromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-73-0
Record name Hexabromoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexabromoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular structure of hexabromoethane and what are its key physical properties?

A: this compound (C2Br6) is an aliphatic hydrocarbon where all six hydrogen atoms of ethane are replaced by bromine atoms. Its molecular weight is 503.5 g/mol. [] The molecule adopts a "trans" configuration, meaning the bromine atoms are arranged to minimize steric hindrance. [] The C-Br bond length is approximately 1.93 Å, and the C-C bond length is estimated to be 1.52 Å. []

Q2: How does the presence of bromine atoms influence the intermolecular interactions of this compound?

A: The bromine atoms in this compound contribute significantly to intermolecular interactions. Research shows that while van der Waals forces are present, the dominant interactions arise from the uneven electron distribution around the bromine atoms. [] This leads to electrostatic interactions between this compound molecules and other bromine-containing molecules, as evidenced by the co-crystal formation with cyclopentadienyl ruthenium bromides. []

Q3: What is known about the crystal structure of this compound?

A: this compound exists in an orthorhombic crystal structure, belonging to the Pnma (D162h) space group. [] The unit cell contains four molecules of this compound. [] Interestingly, this compound undergoes a phase transition at 177°C to a body-centered cubic lattice structure. [] This transition is believed to be driven by the molecule's geometry and the onset of random molecular axis orientations. []

Q4: What spectroscopic techniques have been used to study this compound?

A: Raman spectroscopy has been extensively used to study the vibrational modes of this compound. [, ] This technique provides insights into the molecule's structure and bonding characteristics. Additionally, researchers have utilized infrared (IR) spectroscopy to complement Raman data and further elucidate the vibrational properties of the molecule. []

Q5: Has computational chemistry been used to study this compound, and if so, what insights have been gained?

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and bonding properties of this compound, particularly in the context of its interactions with metal atoms like copper and silver. [] These calculations have helped elucidate the electronic characteristics of metalated carbyne ribbons formed through on-surface elimination reactions involving this compound. []

Q6: What are the implications of the phase transition observed in this compound for its material properties?

A: The phase transition in this compound from an orthorhombic to a body-centered cubic structure at elevated temperatures suggests a change in its material properties. [] This change could impact its mechanical strength, plasticity, and thermal stability. Further investigation into these property changes would be valuable.

Q7: Has this compound been explored for any catalytic applications?

A: While the provided research papers do not explicitly mention catalytic applications of this compound, its participation in on-surface elimination reactions suggests potential in this area. [] Specifically, its ability to form metalated carbyne ribbons with tunable band gaps through these reactions highlights a possible avenue for designing novel catalytic materials. []

Q8: How is this compound synthesized?

A: While not explicitly detailed in the provided papers, one study describes this compound as a byproduct of the reaction between dioctanoyl peroxide and carbon tetrabromide. [] This suggests that radical reactions involving brominated compounds could be a potential pathway for this compound synthesis.

Q9: How is this compound being studied in the context of "hot atom chemistry"?

A: Several research papers highlight the use of this compound in studying "hot atom chemistry", specifically focusing on the behavior of recoil bromine-82 atoms generated within the crystal lattice. [, , , ] These studies investigate how factors like pre-irradiation, thermal annealing, and the presence of defects influence the chemical fate and integration of the radioactive bromine isotopes. [, , , ] This research contributes to understanding the fundamental processes involved in chemical reactions following nuclear transformations.

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